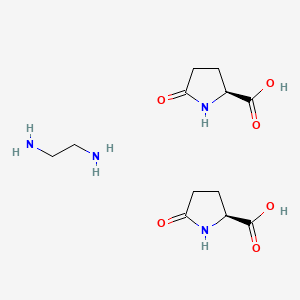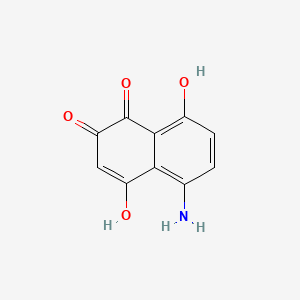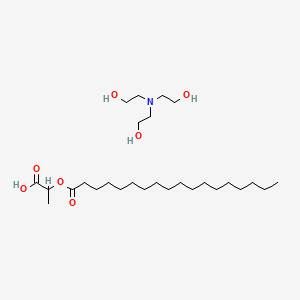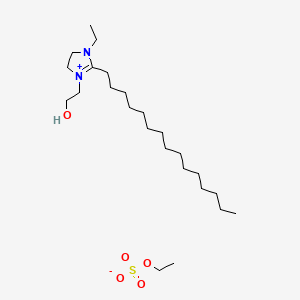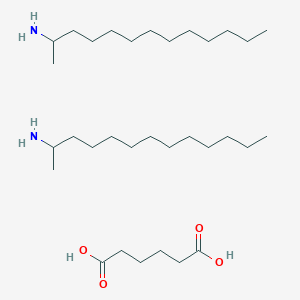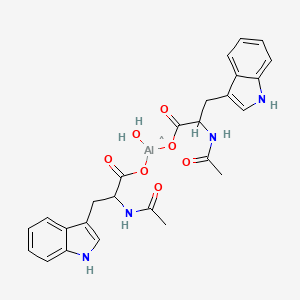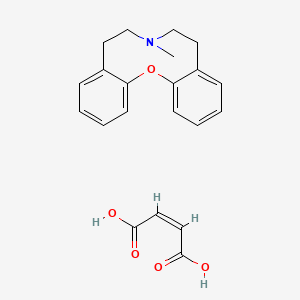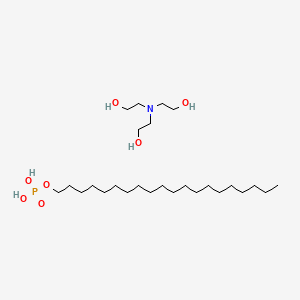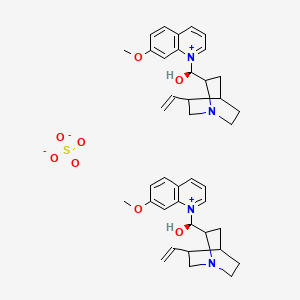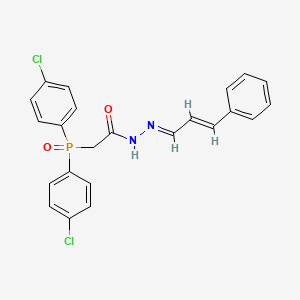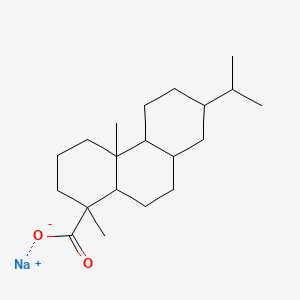
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is a chemical compound with the molecular formula C20H34O2Na and a molecular weight of 328.46459 g/mol. It is known for its unique structure, which includes a phenanthrene backbone with various substituents, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves several steps, starting with the preparation of the phenanthrene backbone. The synthetic route typically includes:
Cyclization reactions: to form the phenanthrene core.
Substitution reactions: to introduce the isopropyl and methyl groups.
Carboxylation: to add the carboxylate group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different substituted products.
Hydrolysis: This reaction can break down the compound into smaller fragments. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate can be compared with other similar compounds, such as:
- Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-sulfonate
- Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-phosphate These compounds share a similar phenanthrene backbone but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
93839-77-1 |
|---|---|
Molecular Formula |
C20H33NaO2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H34O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1 |
InChI Key |
LGMVLKTYFVXBLU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



